molecular formula C15H12ClNO3S2 B2950995 5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034251-63-1

5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2950995
CAS No.: 2034251-63-1
M. Wt: 353.84
InChI Key: JRHNWZCLFSZACQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry and preclinical drug discovery research. This molecule incorporates two privileged heterocyclic scaffolds—thiophene and furan—which are frequently employed in the design of bioactive molecules due to their favorable physicochemical properties and their proven presence in numerous therapeutic agents . The specific molecular architecture, featuring a chlorothiophene carboxamide core, is a motif found in various biologically active compounds and is often investigated for its potential to interact with key enzymatic targets . The primary research applications for this compound are rooted in its potential as a key intermediate or a lead compound in the development of novel therapeutic agents. Thiophene-based analogues have demonstrated a wide spectrum of pharmacological activities in scientific literature, including serving as inhibitors for enzymes like Factor Xa in anticoagulation research and Factor Inhibiting HIF-1 (FIH-1) in hypoxia-related studies . The presence of the 5-chlorothiophene-2-carboxamide group is particularly noteworthy, as this structural element is found in potent, selective inhibitors and contributes to high-affinity binding interactions within enzyme active sites . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in optimizing interactions with S1 pockets of serine proteases or 2-oxoglutarate-dependent oxygenases . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the associated safety data sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-14-4-3-13(22-14)15(19)17-7-10(18)12-2-1-11(20-12)9-5-6-21-8-9/h1-6,8,10,18H,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHNWZCLFSZACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)C(CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C14H12ClN2O4S
  • Molecular Weight : 353.8 g/mol
  • CAS Number : 2034490-85-0

Potential Biological Activities

The compound has been investigated for various biological properties, particularly in the context of anticancer activity and interaction with biological targets. While specific studies on this compound are scarce, related compounds featuring thiophene and furan rings have shown promising results in various biological assays.

Anticancer Activity

Research on structurally similar compounds indicates that those containing thiophene and furan moieties exhibit significant cytotoxicity against cancer cell lines. For instance, ferrocenyl chalcones with five-membered heterocycles, including thiophene, demonstrated IC50 values ranging from 6.59 to 12.51 µM against triple-negative breast cancer cell lines (MDA-MB-231 and 4T1) . This suggests that 5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-carboxamide may possess similar anticancer properties due to its structural features.

Structure–Activity Relationship (SAR)

The structural characteristics of this compound contribute to its potential biological activity. The following table summarizes some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamideSimilar thiophene and furan ringsDifferent substitution pattern on furan
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamideContains a methylphenyl groupLacks the furan moiety
N-(4-fluorobenzyl)-5-chloro-thiophene-2-carboxamideFluorobenzyl substituentVariation in substitution leading to different properties

Currently, there is no detailed literature available specifically outlining the mechanism of action for this compound. However, compounds with similar structures have been shown to interact with various biological targets, potentially affecting pathways related to cancer proliferation and apoptosis.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and related analogs:

Compound (Reference) Thiophene Substituents Additional Rings/Groups Functional Groups
Target Compound 5-Chloro Furan, hydroxyethyl, thiophen-3-yl Carboxamide, hydroxyl
N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide None Furan-3-yl, ethyl linker Carboxamide
5-Chloro-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide 5-Chloro 1,3,4-Oxadiazole, 2-fluorophenyl Carboxamide
Rivaroxaban (BAY-59-7939) 5-Chloro Oxazolidinone, morpholinone Carboxamide, sulfonamide
N-(2-Nitrophenyl)thiophene-2-carboxamide None 2-Nitrophenyl Carboxamide

Key Observations :

  • The 5-chloro substitution on the thiophene ring is shared with Rivaroxaban and compound 15 , enhancing electronic withdrawal effects that may influence reactivity or binding interactions.
  • The hydroxyethyl-thiophen-3-yl-furan side chain in the target compound is structurally unique, differing from simpler ethyl linkers (e.g., ) or aryl-oxadiazole systems (e.g., ).
  • Unlike Rivaroxaban , the target lacks a sulfonamide group and oxazolidinone ring, which are critical for Factor Xa inhibition.

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, comparisons with analogs reveal trends:

  • Melting Points : Thiophene carboxamides with bulky substituents (e.g., compound 6a: 140–145°C ) exhibit higher melting points than simpler analogs (e.g., compound 6b: 75–80°C ), suggesting the target’s hydroxyethyl group may reduce crystallinity.
  • Hydrogen Bonding : In N-(2-nitrophenyl)thiophene-2-carboxamide , weak C–H⋯O/S interactions govern crystal packing. The target’s hydroxyl group could enhance hydrogen bonding, impacting solubility or stability.

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